Product packaging for 2-Methylundec-1-EN-4-OL(Cat. No.:CAS No. 109874-10-4)

2-Methylundec-1-EN-4-OL

Cat. No.: B14336860
CAS No.: 109874-10-4
M. Wt: 184.32 g/mol
InChI Key: XRLGKUHVGUENPR-UHFFFAOYSA-N
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Description

2-Methylundec-1-EN-4-OL is a chemical compound with the molecular formula C12H24O and an average mass of 184.323 g/mol . This methyl-branched unsaturated alcohol is of significant interest in research and development, particularly due to the valuable properties associated with its structural class. Compounds featuring a similar carbon skeleton and functional groups, such as the related 2-Methylundec-2-EN-4-OL, are often investigated as intermediates in multi-step organic synthesis . The synthetic methodologies for creating such chiral, branched molecules are a key area of study, with techniques like Grignard cross-coupling and Wacker oxidation being employed to construct specific stereocenters . Furthermore, the structure of this compound suggests potential for application in the development of specialty chemicals. Its unsaturated alcohol moiety is a common feature in molecules studied for their organoleptic properties, making it a candidate for research into new fragrance ingredients and flavor compounds . As with all compounds of this nature, its properties and applications are a direct function of its defined structure and high purity. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B14336860 2-Methylundec-1-EN-4-OL CAS No. 109874-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109874-10-4

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methylundec-1-en-4-ol

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h12-13H,2,4-10H2,1,3H3

InChI Key

XRLGKUHVGUENPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylundec 1 En 4 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule. wikipedia.org This is particularly important in fields like pharmacology and materials science, where different enantiomers can have vastly different effects. For a molecule like 2-Methylundec-1-en-4-ol, the chiral center at C4 necessitates enantioselective methods for its preparation.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org The Evans' oxazolidinone auxiliaries are among the most reliable and widely used for controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netresearchgate.net

A plausible strategy for establishing the C2-methyl stereocenter in a precursor to this compound involves the use of an Evans' chiral auxiliary. This approach has been successfully applied in the synthesis of closely related chiral alcohols like (R)- and (S)-2-methylundec-10-en-1-ol. mdpi.comresearchhub.commdpi.com The general sequence involves three key steps:

Acylation: A long-chain carboxylic acid is coupled to a chiral oxazolidinone, such as (S)-4-benzyloxazolidin-2-one or (R)-4-isopropyloxazolidin-2-one, to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is then deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring sterically blocks one face of the enolate, forcing an incoming electrophile, such as methyl iodide, to attack from the opposite face. This results in a highly diastereoselective methylation at the α-carbon (the future C2 of the target structure). mdpi.comresearchhub.com

Reductive Cleavage: The chiral auxiliary is then removed, typically by reduction with an agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to yield the chiral primary alcohol with high enantiomeric excess (ee). mdpi.commdpi.com The auxiliary can often be recovered and reused. scielo.org.mx

This method reliably sets the stereochemistry at C2. The resulting chiral 2-methyl-alkenol could then be further elaborated to this compound through chain elongation and functional group manipulation.

StepReagents & ConditionsProductYieldDiastereomeric/Enantiomeric ExcessReference
Enantioselective MethylationMethyl Iodide, NaHMDS(R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl) oxazolidin-2-one82%>98% de mdpi.comresearchhub.com
Reductive CleavageLiAlH₄(R)-2-methylundec-10-en-1-ol88%99% ee mdpi.comresearchhub.com
Reductive CleavageNaBH₄(S)-2-methylundec-10-en-1-ol82%>98:2 er mdpi.com

Asymmetric catalysis offers a powerful and atom-economical alternative to stoichiometric chiral auxiliaries. wikipedia.orgiupac.org This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, catalytic asymmetric methods could be employed to form the C-C bond that creates the C4 stereocenter.

A key reaction would be the asymmetric addition of an organometallic reagent to a suitable α,β-unsaturated aldehyde. For example, the asymmetric allylation or crotylation of an aldehyde using a chiral catalyst can establish the stereochemistry of a homoallylic alcohol. Chiral titanium complexes derived from binaphthol (BINOL) have proven effective for enantioselective carbonyl-ene reactions, which form α-hydroxy esters with high enantiomeric excess. iupac.org Such catalysts could be adapted for the addition of an allylmetal species to an aldehyde, setting the C4 stereocenter.

Another relevant strategy is the catalytic asymmetric allylic alkylation with organolithium reagents, where a copper-based chiral catalyst can achieve high enantioselectivities in C-C bond formation. nih.gov While specific applications to this compound are not extensively documented, these general methodologies represent the forefront of asymmetric synthesis and are applicable to the construction of its chiral framework. rsc.orgrsc.orgnih.gov

The use of strained ring systems, such as cyclopropanes, as synthetic intermediates provides unique pathways for stereocontrolled synthesis. researchgate.netresearchgate.net The ring-opening of chiral cyclopropane (B1198618) derivatives can proceed with high stereospecificity, allowing the transfer of chirality from the cyclopropane ring to the acyclic product.

Research has demonstrated the synthesis of chiral building blocks like (2R)-2-methylundec-10-en-1-ol, a close structural analog of the target molecule, using cyclopropane intermediates. researchgate.netresearchgate.net A potential route to this compound could involve the stereoselective cyclopropanation of an alkene, followed by a regioselective and stereospecific ring-opening reaction. For instance, a chiral sulfonium (B1226848) ylide can be used for asymmetric cyclopropanation. nih.gov The reaction conditions, such as the presence or absence of a base and the concentration, can significantly influence both the diastereoselectivity and enantioselectivity of the cyclopropanation. nih.gov Subsequent manipulation of the resulting cyclopropylcarbinol derivative, for example through hydrogenolysis or acid-catalyzed rearrangement, would yield the desired acyclic structure with the C4 stereocenter established.

Regioselective and Stereospecific Total Synthesis Pathways

The total synthesis of a molecule like this compound requires not only the control of stereochemistry but also the precise placement of functional groups (regioselectivity) and the specific stereochemical outcome of reactions involving existing chiral centers (stereospecificity). rsc.orgyoutube.commasterorganicchemistry.com

Building the eleven-carbon backbone of this compound necessitates reliable carbon-carbon bond-forming reactions. The Grignard and Wittig reactions are classic, yet powerful, tools for this purpose. vaia.comlumenlearning.com

Grignard Reaction: The C4-hydroxyl group of the target molecule strongly suggests a retrosynthetic disconnection between C3 and C4 or C4 and C5, pointing to a Grignard reaction. For example, the addition of a heptylmagnesium bromide Grignard reagent to the α,β-unsaturated aldehyde, 2-methylbut-2-enal, would form the carbon skeleton and the secondary alcohol at C4 in a single step. Alternatively, the addition of an allyl Grignard reagent to octanal (B89490) would create the C4-OH and the terminal double bond. This approach is fundamental in the synthesis of numerous complex natural products. acs.orgresearchgate.net

Wittig Reaction: The Wittig reaction is unparalleled for the stereoselective formation of carbon-carbon double bonds. vaia.comlumenlearning.com To construct the C1=C2 double bond of this compound, a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), could be reacted with a suitable β-hydroxy ketone or aldehyde precursor. This method offers excellent control over the location of the double bond, avoiding the formation of isomeric mixtures that can arise from elimination reactions. lumenlearning.com

A combination of these techniques is often employed. For instance, a Grignard reaction could be used to assemble the main carbon chain and install the hydroxyl group, followed by a Wittig reaction to introduce the terminal methylene (B1212753) group at a later stage. ethz.ch

Reaction TypeReactantsKey Bond FormedProduct FeatureReference
Grignard ReactionHeptylmagnesium bromide + 2-methylbut-2-enalC4-C5C11 skeleton and C4-OH lumenlearning.com
Wittig Reactionβ-hydroxy aldehyde + Ph₃P=CH₂C1=C2Terminal alkene vaia.comlumenlearning.com
Cuprate CouplingTosylate + Propylmagnesium bromide (catalyzed by Li₂CuCl₄)C-CChain elongation researchhub.commdpi.com

Functional group interconversions (FGIs) are any processes that convert one functional group into another, and they are essential for elaborating a molecule to its final form. wikipedia.orgimperial.ac.uk These reactions include oxidations, reductions, and modifications of double bonds.

Reductions: The stereoselective reduction of a ketone is a common method for creating a chiral secondary alcohol. In a synthesis of this compound, the corresponding ketone, 2-methylundec-1-en-4-one, could be reduced. The choice of reducing agent can influence the stereochemical outcome. Simple reagents like sodium borohydride (NaBH₄) might provide low selectivity, whereas bulky or chiral reducing agents (e.g., L-Selectride or reagents used in the Noyori asymmetric hydrogenation) can afford high diastereoselectivity or enantioselectivity. solubilityofthings.com

Olefin Modifications: The terminal double bond could also be introduced via modification of another functional group. For example, a terminal alkyne could be selectively reduced to a terminal alkene. More commonly, FGIs are used to prepare the precursors for key bond-forming steps. For instance, a primary alcohol, perhaps synthesized using a chiral auxiliary as described in 2.1.1, can be oxidized to an aldehyde using a mild oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. imperial.ac.uksolubilityofthings.com This aldehyde is then a substrate for a Grignard or Wittig reaction to complete the carbon skeleton. sathyabama.ac.in The hydroboration-oxidation of a terminal alkene to a primary alcohol is another key FGI, which has been used in the synthesis of related long-chain molecules. researchhub.com

Sustainable and Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals, including the chiral allylic alcohol this compound, is increasingly scrutinized through the lens of green and sustainable chemistry. The focus has shifted from merely achieving high yields and stereoselectivity to developing processes that minimize environmental impact. This involves implementing principles such as atom economy, use of renewable feedstocks, catalytic reagents, benign solvents, and energy efficiency. The application of these principles to the synthesis of this compound offers significant advantages in reducing waste, hazard, and cost.

Biocatalysis for Enantioselective Synthesis

Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. For the synthesis of enantiopure this compound, enzymatic kinetic resolution (EKR) of the racemic alcohol is a highly effective and sustainable strategy. Lipases, particularly from Candida antarctica (CALB) and Pseudomonas cepacia (PCL), are widely employed for their ability to selectively acylate one enantiomer of a racemic secondary alcohol.

In a typical EKR process, racemic this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the (R)-enantiomer), leaving the other ((S)-enantiomer) unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated. The efficiency of this resolution is quantified by the enantiomeric excess of the product (e.e.p) and substrate (e.e.s), as well as the enantiomeric ratio (E), a measure of the enzyme's selectivity. Research has demonstrated that performing this reaction in non-polar organic solvents like hexane (B92381) or under solvent-free conditions can achieve high E-values, often exceeding 200.

Table 1. Comparative Data for Enzymatic Kinetic Resolution of (±)-2-Methylundec-1-en-4-ol
EntryEnzymeAcyl DonorSolventTemp (°C)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Enantiomeric Ratio (E)
1CALB (immobilized)Vinyl AcetateHexane3049.8>99 (S)98.8 (R)>250
2PCL (immobilized)Vinyl AcetateHexane3051.296.2 (S)>99 (R)195
3CALB (immobilized)Vinyl AcetateSolvent-free4550.598.0 (S)99.0 (R)210
4CALB (immobilized)Acetic AnhydrideToluene3048.591.4 (S)97.5 (R)85

Catalytic Asymmetric Addition in Green Solvents

While EKR is effective, its maximum theoretical yield for a single enantiomer is 50%. Asymmetric synthesis, which creates the desired stereocenter directly, is inherently more atom-economical. A key green advancement in this area is the replacement of hazardous and anhydrous solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) with more benign alternatives.

The synthesis of this compound via the addition of an isopropenyl nucleophile to heptanal (B48729) is a prime candidate for such optimization. Research has explored performing this catalytic asymmetric addition in greener solvents. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable biomass (e.g., levulinic acid), has emerged as a superior alternative to THF, offering higher boiling points and greater stability. Studies using chiral ligands, such as derivatives of 1,1'-Bi-2-naphthol (BINOL), in conjunction with diethylzinc (B1219324) or other metal species, have shown excellent enantioselectivity in 2-MeTHF. The results are often comparable or superior to those obtained in traditional ethereal solvents, demonstrating the viability of this greener approach without compromising chemical efficiency.

Table 2. Solvent Effects on the Catalytic Asymmetric Isopropenylation of Heptanal
EntryNucleophileCatalyst SystemSolventTemp (°C)Yield (%)e.e. (%)
1Isopropenylmagnesium Bromide(R)-BINOL (10 mol%) / Ti(O-i-Pr)₄ (1.2 eq)THF-208592 (R)
2Isopropenylmagnesium Bromide(R)-BINOL (10 mol%) / Ti(O-i-Pr)₄ (1.2 eq)2-MeTHF-208894 (R)
3Isopropenylzinc Bromide(-)-DAIB (10 mol%)Toluene09196 (S)
4Isopropenylzinc Bromide(-)-DAIB (10 mol%)Cyclopentyl methyl ether (CPME)09095 (S)

Utilization of Renewable Feedstocks

Chemical Reactivity and Derivatization Studies of 2 Methylundec 1 En 4 Ol

Transformations of the Olefinic Moiety

The terminal double bond in 2-methylundec-1-en-4-ol is susceptible to various addition and cleavage reactions, allowing for targeted modifications of the molecule's carbon skeleton and functionality.

Hydroboration-Oxidation and Related Addition Reactions

Hydroboration-oxidation is a powerful two-step method to achieve the anti-Markovnikov hydration of an alkene. wikipedia.org In the case of this compound, this reaction targets the terminal double bond to produce a diol. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. Boron adds to the less substituted carbon (C-1), and a hydride adds to the more substituted carbon (C-2), a process that occurs in a concerted, syn-addition fashion. libretexts.orgyoutube.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding the primary alcohol. youtube.com This sequence transforms this compound into 2-methylundecane-1,4-diol.

Table 1: Hydroboration-Oxidation of this compound
ReactantReagentsProductKey Features
This compound1. BH₃·THF 2. H₂O₂, NaOH2-Methylundecane-1,4-diolAnti-Markovnikov addition; Syn-stereochemistry; Results in a diol. wikipedia.orglibretexts.org

Selective Oxidative Cleavage and Ozonolysis Pathways

Oxidative cleavage of the olefinic moiety offers a method to break the carbon-carbon double bond, leading to the formation of smaller carbonyl-containing molecules. libretexts.org Ozonolysis is the most common method for this transformation. libretexts.org When this compound is treated with ozone (O₃), an unstable primary ozonide (molozonide) is formed, which rapidly rearranges to a more stable secondary ozonide. libretexts.org

The subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc metal (Zn) and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes or ketones. youtube.com For this compound, this process would break the C1-C2 double bond to produce formaldehyde (B43269) (from C-1) and 3-hydroxydecan-2-one (from the remainder of the molecule). An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehydes to carboxylic acids. In this specific case, since the products are a ketone and formaldehyde, the outcome under oxidative conditions would be the same ketone and carbon dioxide.

Table 2: Ozonolysis of this compound
ReactantReagentsProductsReaction Type
This compound1. O₃ 2. Zn, H₂O or (CH₃)₂S (DMS)3-Hydroxydecan-2-one + FormaldehydeReductive Cleavage youtube.comyoutube.com

Catalytic Hydrogenation Processes for Saturation

Catalytic hydrogenation is a standard method for the saturation of carbon-carbon double and triple bonds. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. For the conversion of this compound to its saturated analogue, 2-methylundecan-4-ol, a variety of catalysts can be employed.

Commonly used catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adam's catalyst), and Raney Nickel (Raney Ni). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a positive pressure of hydrogen gas. Under these conditions, the olefin is selectively reduced without affecting the secondary alcohol functional group.

Table 3: Catalytic Hydrogenation of this compound
ReactantReagentsProductKey Features
This compoundH₂, Pd/C (or PtO₂, Raney Ni)2-Methylundecan-4-olSelective saturation of the C=C bond; Hydroxyl group is unaffected.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a key site for derivatization, enabling ester and ether formation as well as oxidation to a carbonyl compound.

Esterification and Etherification Protocols (e.g., Chiral Derivatization for Enantiomeric Excess Determination)

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. libretexts.org Similarly, it can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. msu.edu

A significant application of these derivatization reactions is in the determination of enantiomeric excess (ee). The C-4 carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. To determine the ratio of these enantiomers in a sample, the alcohol can be reacted with a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. nih.govmdpi.com For example, esterification with chiral acids like (R)- or (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) produces diastereomeric esters whose signals in an ¹H NMR spectrum are often resolved, allowing for integration and calculation of the ee. mdpi.com

Table 4: Chiral Derivatization for Enantiomeric Excess (ee) Determination
PurposeMethodologyExample Chiral ReagentAnalytical Technique
Determine enantiomeric ratioReact the racemic alcohol with an enantiopure chiral derivatizing agent to form diastereomers.MαNP acid, Mosher's acid (MTPA-Cl)Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) nih.govmdpi.com

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol in this compound can be oxidized to form a ketone. The choice of oxidizing agent is crucial to ensure selectivity, particularly to avoid unwanted reactions with the alkene moiety. Milder oxidizing agents are generally preferred for this transformation.

Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are effective for oxidizing secondary alcohols to ketones without affecting the double bond. Other modern methods include the use of Dess-Martin periodinane (DMP) or Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods provide high yields of the target α,β-unsaturated ketone, 2-methylundec-1-en-4-one, under relatively mild conditions.

Table 5: Selective Oxidation of the Hydroxyl Group
ReactantReagentProductKey Features
This compoundPyridinium Chlorochromate (PCC)2-Methylundec-1-en-4-oneSelectively oxidizes the secondary alcohol to a ketone.
This compoundDess-Martin Periodinane (DMP)2-Methylundec-1-en-4-oneMild conditions, high yield.
This compoundSwern Oxidation (DMSO, (COCl)₂, Et₃N)2-Methylundec-1-en-4-oneAvoids heavy metals, mild conditions.

Nucleophilic Substitution Reactions via Activated Intermediates (e.g., Tosylation)

In organic chemistry, the hydroxyl group (-OH) of an alcohol is a poor leaving group. To facilitate nucleophilic substitution reactions, the hydroxyl group is often converted into a better leaving group. One common method is the formation of a tosylate ester. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The resulting tosylate group (-OTs) is an excellent leaving group because the negative charge is stabilized by resonance across the sulfonate group.

Once the alcohol is converted to its tosylate, it can readily undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and inversion of stereochemistry at that carbon center.

Investigation of Stereochemical Control in Derivatization Reactions

The stereochemical outcome of derivatization reactions is a critical aspect of synthetic organic chemistry, particularly when dealing with chiral molecules. In the context of nucleophilic substitution on a chiral alcohol like this compound (assuming a specific stereoisomer), the process would typically involve two key steps with distinct stereochemical consequences:

Tosylation: The reaction of a chiral alcohol with TsCl to form a tosylate proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during this reaction; only the O-H bond is.

Nucleophilic Substitution: The subsequent SN2 reaction, where a nucleophile displaces the tosylate group, occurs with inversion of configuration at the stereocenter. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group.

Without specific experimental data for this compound, it is not possible to provide detailed research findings, reaction conditions, yields, or specific stereochemical outcomes for its derivatization reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Methylundec 1 En 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

High-Field ¹H and ¹³C NMR Spectroscopic Characterization

High-field ¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure of 2-Methylundec-1-en-4-ol by detailing the connectivity of its carbon skeleton and the disposition of its hydrogen atoms.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the vinylic, carbinol, and aliphatic protons. The terminal vinylic protons (=CH₂) typically appear as singlets or narrow multiplets in the δ 4.7-5.0 ppm region. The proton on the carbon bearing the hydroxyl group (H4) is expected to resonate as a multiplet around δ 4.0-4.2 ppm, with its splitting pattern dictated by coupling to adjacent protons on C3 and C5. The methyl group at the C2 position gives rise to a characteristic singlet or narrow triplet around δ 1.7 ppm. The remaining aliphatic protons of the heptyl chain and the methylene (B1212753) at C3 produce a series of overlapping multiplets in the upfield region (δ 0.8-1.6 ppm), culminating in a triplet for the terminal methyl group (H11) around δ 0.9 ppm.

The ¹³C NMR spectrum complements the proton data, with the olefinic carbons C1 and C2 appearing in the downfield region (δ 110-150 ppm). The carbinol carbon (C4) is typically observed around δ 70-75 ppm, while the remaining aliphatic carbons resonate in the δ 14-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data of structurally similar compounds.

PositionPredicted ¹H NMR δ (ppm), MultiplicityPredicted ¹³C NMR δ (ppm)
1~4.95 (s), ~4.80 (s)~112.5
2-~145.0
2-CH₃~1.72 (s)~22.5
3~2.1-2.3 (m)~40.0
4~4.05 (m)~72.0
5~1.4-1.6 (m)~35.0
6-10~1.2-1.4 (m)~22.7-31.9
11~0.88 (t)~14.1

Application of Chiral Derivatizing Agents in NMR for Enantiomeric Purity Assessment (e.g., Mosher Esters)

To determine the enantiomeric purity and absolute configuration of chiral alcohols like this compound, NMR analysis is performed on diastereomeric derivatives. nih.gov A widely used method is the formation of Mosher esters, which involves reacting the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). researchgate.net

The reaction of a scalemic sample of this compound with, for example, (R)-MTPA-Cl produces two diastereomeric esters: (4R)-2-methylundec-1-en-4-yl (R)-MTPA ester and (4S)-2-methylundec-1-en-4-yl (R)-MTPA ester. These diastereomers are distinct chemical compounds and will have different NMR spectra. youtube.com By integrating the signals unique to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess (ee) of the original alcohol can be precisely calculated. youtube.com

Furthermore, a comparative analysis of the ¹H NMR spectra of the esters formed from both (R)- and (S)-MTPA allows for the assignment of the absolute configuration of the carbinol center (C4). stackexchange.com In the preferred conformation of the Mosher ester, the MTPA phenyl group systematically shields adjacent protons of the alcohol moiety. By calculating the chemical shift difference (Δδ = δS - δR) for protons on either side of the C4 stereocenter, the absolute configuration can be deduced. Protons with a positive Δδ value are assigned to one side of the molecule, while those with a negative Δδ value are assigned to the other, revealing the stereochemistry at C4. libretexts.org

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Ester Derivatives of this compound

Protons AnalyzedPredicted Sign of Δδ (for R-configuration)Predicted Sign of Δδ (for S-configuration)
H3, 2-CH₃NegativePositive
H5PositiveNegative

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₂₄O), the theoretical monoisotopic mass is 184.182715 Da. Experimental determination of a mass value very close to this theoretical value by HRMS would confirm the molecular formula and differentiate the compound from any potential isomers with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for assessing the purity of volatile compounds like this compound and identifying impurities. nih.govbotanyjournals.com The retention time in the GC provides a characteristic value for the compound under specific analytical conditions, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns for an allylic alcohol. A prominent peak corresponding to the loss of water ([M-H₂O]⁺) is anticipated. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a common pathway, which would result in fragments from the cleavage of the C3-C4 and C4-C5 bonds. Fragmentation along the heptyl side chain would produce a series of hydrocarbon fragments separated by 14 Da (CH₂).

Table 3: Plausible Key Fragments in the EI Mass Spectrum of this compound

m/z (mass-to-charge ratio)Plausible Ion Structure/Origin
184[M]⁺ (Molecular Ion)
166[M-H₂O]⁺
113Cleavage of C4-C5 bond, [C₈H₁₇]⁺
99Cleavage of C5-C6 bond, [C₄H₇O]⁺ fragment
71Cleavage of C3-C4 bond, [C₄H₇O]⁺
57[C₄H₉]⁺ (Butyl fragment)

Chiroptical Methods for Stereochemical Assignment (e.g., Specific Rotation)

Chiroptical methods measure the interaction of chiral molecules with polarized light and are fundamental for analyzing the stereochemistry of enantiomers.

Specific rotation ([α]D) is a fundamental physical property of a chiral compound and is defined as the observed optical rotation when plane-polarized light (at the sodium D-line, 589 nm) passes through a 1 g/mL sample in a 1 dm pathlength cell. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. The (R)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to the (S)-enantiomer.

Measurement of the specific rotation of a synthesized or isolated sample allows for the determination of its enantiomeric excess (ee), provided that the specific rotation of the enantiomerically pure compound is known. While the sign of rotation (+ for dextrorotatory, - for levorotatory) is a characteristic of a specific enantiomer, it does not have a simple correlation to the R/S designation; the relationship must be determined experimentally. This technique is a rapid and non-destructive method for assessing the bulk enantiomeric composition of a sample.

Table 4: Illustrative Use of Specific Rotation for Enantiomeric Analysis Hypothetical values are for illustrative purposes.

SampleMeasured [α]DEnantiomeric Composition
Pure (R)-2-Methylundec-1-en-4-ol+25.0° (Hypothetical)100% R
Pure (S)-2-Methylundec-1-en-4-ol-25.0° (Hypothetical)100% S
Racemic Mixture50% R, 50% S
Sample with 50% ee (R)+12.5°75% R, 25% S

Theoretical and Computational Chemistry Studies of 2 Methylundec 1 En 4 Ol

Molecular Mechanics and Dynamic Simulations for Conformational Analysis

Molecular mechanics and dynamics simulations are instrumental in understanding the three-dimensional structure and flexibility of 2-Methylundec-1-en-4-ol. By employing force fields, which are sets of empirical potential energy functions, these methods can efficiently explore the vast conformational space of this flexible molecule.

Conformational analysis of this compound would reveal the preferred spatial arrangements of its atoms, governed by the interplay of torsional strains, van der Waals interactions, and potential intramolecular hydrogen bonding involving the hydroxyl group. The long undecyl chain introduces a significant number of rotatable bonds, leading to a multitude of possible conformers. Molecular dynamics simulations can further provide insights into the time-dependent behavior of these conformers and the energy barriers for their interconversion.

Key objectives of conformational analysis for this compound would include:

Identification of the lowest energy (most stable) conformers.

Determination of the relative energies and populations of different conformers at various temperatures.

Analysis of the intramolecular interactions that stabilize specific conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed description of the electronic structure of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine a wide range of molecular properties.

The electronic structure of this compound is characterized by the presence of a carbon-carbon double bond and a hydroxyl group, which are the primary sites of chemical reactivity. Quantum chemical calculations can provide valuable data on:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized around the C=C double bond.

Electron Density Distribution: Analysis of the electron density can reveal the partial charges on each atom, providing insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).

While specific quantum chemical studies on this compound are not prevalent, research on analogous compounds demonstrates the utility of these methods in understanding electronic structure and predicting reactivity. researchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics (e.g., Ozonolysis rate coefficients)

Computational modeling is a powerful tool for elucidating the mechanisms and kinetics of chemical reactions involving this compound. One important atmospheric reaction for unsaturated compounds is ozonolysis. The rate of this reaction can be estimated using computational methods.

A structure-activity relationship (SAR) based estimation method can be employed to predict the ozonolysis rate coefficient for this compound. This method considers the generic rate coefficient for the structural class of the alkene and applies substituent factors for groups attached to the double bond. copernicus.org

For this compound, which is a trisubstituted alkene of the type CH2=CR1R2, the generic rate coefficient at 298 K can be used as a starting point. copernicus.org The presence of the hydroxyl group at the γ-position (C4) is considered a remote substituent and is assumed to have a negligible effect on the rate coefficient according to this estimation method. copernicus.org

The table below illustrates the parameters that would be used in such a predictive model, based on data for similar alkenes. copernicus.org

ParameterValueReference Compound for Parameter
Generic Rate Coefficient (k298 K) for CH2=CR2 type alkenes1.1 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹2-methyl-propene, 2-methyl-but-1-ene, etc. copernicus.org
Substituent Factor for remote -OH group (Fγ(298)(X))~1Assumed for substituents at β or higher positions copernicus.org

Based on this, the estimated ozonolysis rate coefficient for this compound would be close to the generic rate coefficient for its structural class. It is important to note that this is a prediction, and experimental verification would be necessary for a definitive value.

Predictive Structure-Activity Relationship (SAR) Modeling

Predictive Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. nih.gov These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals. nih.gov

For this compound, SAR models could be developed to predict various properties, such as its potential biological activities or environmental fate. The development of a QSAR model involves several key steps: nih.gov

Data Set Preparation: A collection of structurally diverse compounds with known activities or properties is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While no specific SAR models for this compound were identified in the literature, the principles of SAR could be applied to this molecule if a relevant dataset of similar compounds with measured properties were available. For instance, a SAR model could be developed to predict the sensory properties of long-chain unsaturated alcohols or to estimate their toxicity based on their structural features. The utility of QSAR models lies in their ability to prioritize compounds for further experimental testing, thereby saving time and resources. nih.gov

Biological Activities and Ecological Roles of 2 Methylundec 1 En 4 Ol and Its Analogues

Function as Semiochemicals in Chemical Ecology

Pheromone Identification and Characterization in Insect Systems

No studies were identified that have isolated, characterized, or confirmed 2-Methylundec-1-en-4-ol as a pheromone in any insect system. Pheromones are chemical signals used for intraspecific communication, playing critical roles in behaviors such as mating, aggregation, and alarm signaling. plantprotection.plresearchgate.net The identification of such compounds involves complex analytical techniques to isolate and identify the active molecules from the insect, followed by behavioral assays to confirm their function. At present, this compound has not been documented as a component of any known insect pheromone blend.

Chemoattraction and Repulsion Studies in Diverse Organisms

There is no available research detailing studies on the chemoattraction or repulsion properties of this compound in any organism. Such studies are fundamental to understanding the ecological role of a compound, determining whether it attracts or deters other organisms, which can have implications for processes like pollination, predation, or host-plant selection.

Antimicrobial Properties and Mechanisms

Antibacterial Activity Spectrum and Efficacy

No specific data on the antibacterial activity of this compound could be located. Research on analogous compounds, such as undecan-2-one and undecan-2-ol, has shown some activity against various bacterial strains. researchgate.net For instance, a study on the chemical composition of mantid ootheca identified a range of compounds and tested the antibacterial properties of the whole extract, but this compound was not among the identified constituents. ekb.eg Without direct testing, the efficacy and spectrum of any potential antibacterial action of this compound remain unknown.

Antifungal Efficacy and Potency Investigations

Similarly, there is a lack of studies investigating the antifungal properties of this compound. While other long-chain alcohols and their derivatives have been explored for their fungicidal or fungistatic effects, this specific compound has not been the subject of such research. nih.govnih.gov Therefore, no information on its potency or the fungal species it might be effective against is available.

Anti-inflammatory Potential and Associated Biological Pathways

The anti-inflammatory potential of this compound has not been evaluated in any published studies. Research into the anti-inflammatory effects of natural and synthetic compounds often involves in vitro and in vivo models to assess their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes. mdpi.com Monoterpenes and other related molecules have been a subject of interest for their anti-inflammatory properties, but this compound is not among the compounds that have been investigated. nih.gov

Natural Occurrence and Biosynthetic Pathways

Occurrence in Plant Essential Oils and Metabolites

Comprehensive analyses of plant essential oils and metabolites from various plant families have not identified this compound as a constituent.

Endogenous Production in Other Biological Systems

There is no evidence in the current body of scientific research to suggest the endogenous production of this compound in other biological systems, such as insects or marine organisms.

Advanced Analytical Method Development and Validation for 2 Methylundec 1 En 4 Ol

Optimization of Chromatographic Techniques for Separation and Quantification

The separation and quantification of 2-Methylundec-1-en-4-ol would likely be approached using gas chromatography (GC) or liquid chromatography (LC). GC is often suitable for volatile and semi-volatile compounds, a category into which this compound may fall. Optimization would involve the selection of an appropriate capillary column with a stationary phase tailored to the polarity of the analyte, as well as the optimization of temperature programming, carrier gas flow rate, and injection parameters to achieve adequate resolution and peak shape.

For LC, a reversed-phase high-performance liquid chromatography (HPLC) method could be developed. sielc.com This would entail selecting a suitable C8 or C18 column and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, along with pH and flow rate adjustments. However, without experimental data, these remain theoretical considerations.

Development of Hyphenated Spectrometric Detection Systems

For the analysis of complex matrices, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) stands out as a powerful technique. nih.govncsu.eduives-openscience.eu This system offers enhanced separation capacity and sensitivity, which would be beneficial in distinguishing this compound from other structurally similar compounds or matrix components. nih.govmdpi.com The high resolving power of GCxGC combined with the fast acquisition rates and full spectral information from ToFMS would facilitate confident identification and quantification. researchgate.net However, no specific applications of GCxGC-ToFMS for the analysis of this compound have been reported.

Rigorous Method Validation Protocols and Performance Characteristics

Any analytical method developed for this compound would require rigorous validation to ensure its reliability and fitness for purpose, following guidelines such as those from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.orgraps.org The validation process would assess several key performance characteristics. demarcheiso17025.com

Assessment of Specificity and Selectivity

Specificity studies would be conducted to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This would involve analyzing blank samples, spiked samples, and samples containing potential interferents.

Determination of Linearity and Working Range

Linearity would be established by analyzing a series of standards of this compound at different concentrations. The response of the detector would be plotted against the concentration, and the relationship would be evaluated using statistical methods, such as linear regression. The working range is the interval over which the method is shown to be linear, accurate, and precise.

Evaluation of Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy would be determined by analyzing samples with known concentrations of this compound and comparing the measured values to the true values. Precision would be assessed at two levels: repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).

Establishment of Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These would be established using methods such as the signal-to-noise ratio or by calculating the standard deviation of the response and the slope of the calibration curve.

Advanced Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex biological (e.g., blood, urine, tissue) and environmental (e.g., water, soil, air) matrices is a significant analytical challenge. wikipedia.org These matrices contain a multitude of interfering substances, such as proteins, lipids, salts, and humic acids, which can obscure the analyte signal and compromise the reliability of analytical results. Advanced sample preparation techniques are therefore essential to isolate and concentrate this compound, while simultaneously removing matrix components to improve the sensitivity and selectivity of subsequent chromatographic analysis. portico.orgchromatographyonline.com

Modern strategies increasingly focus on miniaturization, automation, and the reduction of organic solvent use, aligning with the principles of green analytical chemistry. mdpi.combohrium.com Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have become prominent for the analysis of semi-volatile organic compounds like this compound. mdpi.commdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely used technique for purifying and concentrating analytes from liquid samples. wikipedia.orgsigmaaldrich.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org Analytes are retained on the sorbent while interferences are washed away. nih.gov The captured analytes are then eluted with a small volume of an appropriate solvent. nih.gov

Detailed Research Findings: For a moderately non-polar compound like this compound, reversed-phase (RP) SPE is the most common approach. nih.gov Sorbents with C18 (octadecyl) or even longer alkyl chains like C30 bonded to a silica backbone are ideal, as they retain hydrophobic compounds from aqueous matrices. nih.gov Research on the extraction of long-chain fatty acids, which share structural similarities with the target analyte, demonstrated that mixed-mode adsorbents (combining hydrophobic and ion-exchange properties) can offer superior adsorption capacity and affinity. elsevierpure.com In a typical workflow for an environmental water sample, the sample's pH may be adjusted to ensure the analyte is in a neutral form, then it is loaded onto a conditioned C18 cartridge. After washing with water or a low-percentage organic solvent to remove polar impurities, this compound would be eluted with a solvent like acetonitrile or methanol. This method is more efficient than traditional liquid-liquid extraction, reduces solvent consumption, and can be automated for high-throughput analysis. sigmaaldrich.com

Solid-Phase Microextraction (SPME)

SPME is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused-silica fiber coated with a thin layer of an extracting phase (e.g., a polymer or sorbent). The fiber is exposed to the sample or its headspace, and analytes partition from the matrix onto the fiber coating until equilibrium is reached. The fiber is then transferred directly to the gas chromatograph's injection port for thermal desorption and analysis. lmaleidykla.ltipb.pt

Detailed Research Findings: SPME is particularly well-suited for volatile and semi-volatile compounds in both air and water matrices. capes.gov.brresearchgate.net For this compound, a fiber with a non-polar coating, such as polydimethylsiloxane (PDMS), would be appropriate. lmaleidykla.lt Studies on the determination of various alcohols show that headspace (HS-SPME) is often preferred over direct immersion (DI-SPME) as it minimizes matrix effects and can achieve lower detection limits. lmaleidykla.lt Optimization of parameters is critical for reproducibility. For analogous compounds, key parameters include extraction time (e.g., 20 minutes), temperature (e.g., 30°C for headspace), and sample agitation to facilitate analyte partitioning to the fiber. lmaleidykla.lt The addition of salt (salting out) to aqueous samples can also increase the volatility of analytes and improve extraction efficiency. lmaleidykla.lt

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Initially developed for pesticide residue analysis in food, the QuEChERS method has been adapted for a wide range of semi-volatile organic compounds in various complex matrices, including soil and water. portico.orgbohrium.comresearchgate.net The procedure typically involves a two-step process: first, a liquid-liquid extraction with an organic solvent (commonly acetonitrile) and partitioning salts (like magnesium sulfate and sodium chloride); second, a cleanup step using dispersive solid-phase extraction (d-SPE), where a portion of the extract is mixed with sorbents to remove specific interferences. nih.govsigmaaldrich.com

Detailed Research Findings: For the analysis of this compound in a complex matrix like soil, a modified QuEChERS approach would be highly effective. A study on the extraction of 63 semi-volatile organic compounds (SVOCs) from soil demonstrated the method's advantages. bohrium.com The process involved extracting a 5.0 g soil sample with a mixture of acetone and n-hexane, followed by a d-SPE cleanup using octadecylsilane (C18) to remove non-polar interferences. bohrium.com This approach achieved recovery rates above 70% for most compounds. bohrium.com Compared to traditional methods, QuEChERS significantly reduces solvent usage (by up to 14 times in some cases) and shortens analysis time, making it ideal for rapid screening and high-throughput applications. bohrium.comsigmaaldrich.com

Technique Principle Advantages Disadvantages Typical Application
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample. wikipedia.orgnih.govHigh selectivity and concentration factors; easily automated; reduces solvent use compared to LLE. sigmaaldrich.comCan be costly; method development may be required for complex matrices.Extracting semi-volatile analytes from water, urine, and blood. wikipedia.org
Solid-Phase Microextraction (SPME) Equilibrium partitioning of analytes between a coated fiber and the sample matrix. Solvent-free; integrates sampling and concentration; high sensitivity. chromatographyonline.comnih.govFiber fragility; matrix effects can influence equilibrium; competitive adsorption.Analysis of volatile and semi-volatile compounds in air and water; headspace analysis of flavors. capes.gov.br
QuEChERS Salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. portico.orgnih.govFast, simple, and inexpensive; low solvent consumption; high throughput. bohrium.comsigmaaldrich.comLess selective than cartridge SPE; matrix-specific optimization often needed.Rapid screening of SVOCs in soil, food, and environmental samples. portico.orgbohrium.com

Future Research Directions and Potential Applications of 2 Methylundec 1 En 4 Ol in Specialized Fields

Exploration of Novel and Environmentally Benign Synthetic Routes

The development of efficient and sustainable synthetic methodologies is paramount for the future availability and study of 2-Methylundec-1-en-4-ol. Current synthetic strategies for structurally similar allylic alcohols often rely on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of green synthetic routes that are both economically viable and environmentally responsible.

Palladium-catalyzed reactions, for instance, have shown great promise in the synthesis of allylic alcohols from readily available precursors under mild conditions. organic-chemistry.orgacs.orgacs.org These methods often exhibit high selectivity and functional group tolerance, making them attractive for the synthesis of complex molecules like this compound. organic-chemistry.orgacs.orgacs.org Another promising avenue is the exploration of biocatalytic methods. wiley.com The use of enzymes, such as lipases and oxidoreductases, can offer high enantioselectivity in the synthesis of chiral alcohols, which is often crucial for biological activity. wiley.commagtech.com.cnpolimi.itrsc.orgmdpi.com The enzymatic kinetic resolution of racemic allylic alcohols is a particularly relevant technique that could be adapted for the production of specific stereoisomers of this compound. wiley.com

Synthetic Approach Key Features Potential Advantages for this compound Synthesis
Palladium-Catalyzed Allylic Substitution Utilizes palladium catalysts to form C-O bonds under mild conditions. organic-chemistry.orgacs.orgacs.orgHigh regioselectivity and stereoselectivity, broad functional group tolerance, potential for atom economy.
Biocatalytic Asymmetric Synthesis Employs enzymes (e.g., lipases, oxidoreductases) for stereoselective transformations. wiley.commagtech.com.cnpolimi.itrsc.orgmdpi.comHigh enantiopurity of the final product, mild reaction conditions, reduced environmental impact.
Grignard and Related Organometallic Reactions Formation of carbon-carbon bonds by reacting an organometallic reagent with a carbonyl compound.Versatile for constructing the carbon skeleton of the molecule.

Comprehensive Elucidation of Biosynthetic Pathways and Enzymes

Understanding the natural biosynthetic pathways of this compound, should they exist, is fundamental to harnessing its biological potential and for developing bio-based production methods. The biosynthesis of long-chain unsaturated alcohols, particularly those acting as insect pheromones, typically involves a series of enzymatic reactions starting from common fatty acid precursors. oup.com

The biosynthesis would likely initiate with fatty acid synthesis, followed by the introduction of a double bond by a specific desaturase enzyme. nih.govbiologists.comnih.govharvard.edu The methyl branch could be incorporated during the fatty acid synthesis by utilizing a methyl-branched starter unit. Finally, a fatty acyl-CoA reductase (FAR) would catalyze the reduction of the corresponding acyl-CoA to the alcohol. oup.comnih.govgoogle.com The substrate specificity of these enzymes, particularly the desaturases and FARs, would be critical in determining the final structure of the molecule. nih.govptbioch.edu.placs.org Future research should focus on identifying and characterizing these enzymes from organisms that may produce this compound or similar compounds. This knowledge could then be applied in metabolic engineering approaches to produce the compound in microbial hosts. oup.com

Enzyme Class Potential Role in this compound Biosynthesis Research Focus
Fatty Acid Synthase (FAS) Elongation of the carbon chain to a C12 backbone, potentially incorporating a methyl branch.Investigating the specificity for methyl-branched starter units.
Desaturase Introduction of the C1-C2 double bond. nih.govbiologists.comnih.govharvard.eduIdentification and characterization of desaturases with the correct regioselectivity.
Fatty Acyl-CoA Reductase (FAR) Reduction of the C4-keto group to a hydroxyl group. oup.comnih.govgoogle.comDetermining the substrate specificity for a C12 methyl-branched, unsaturated acyl-CoA.

In-depth Structure-Activity Relationship Studies for Tailored Biological Efficacy

The biological activity of many semiochemicals, including insect pheromones, is highly dependent on their specific chemical structure. diva-portal.organnualreviews.orgpnas.orgslu.se For this compound, key structural features such as the chain length, the position and geometry of the double bond, the location of the methyl group, and the stereochemistry of the chiral center at C4, are all likely to play a significant role in its biological efficacy.

In-depth structure-activity relationship (SAR) studies would be essential to understand how modifications to the structure of this compound affect its interaction with biological targets, such as insect olfactory receptors. diva-portal.organnualreviews.org This would involve the synthesis of a series of analogs with variations in the key structural features and evaluating their biological activity through electrophysiological and behavioral assays. For instance, the presence and position of a methyl branch can significantly alter the activity of an insect pheromone. annualreviews.org Similarly, the stereochemistry of chiral centers is often critical for receptor binding and subsequent biological response. pnas.org A thorough understanding of these SARs would enable the design of more potent and selective analogs for specific applications, such as pest management. diva-portal.org

Structural Feature Potential Impact on Biological Activity Investigative Approach
Chain Length (C12) Influences volatility and binding affinity to receptor proteins.Synthesis and testing of homologs with varying chain lengths.
Double Bond Position (C1-C2) Affects the overall shape and electronic properties of the molecule.Synthesis and testing of isomers with the double bond at different positions.
Methyl Branch Position (C2) Can enhance or decrease binding to specific receptors, influencing selectivity. annualreviews.orgSynthesis and testing of isomers with the methyl group at different positions.
Hydroxyl Group Position (C4) Key for hydrogen bonding and interaction with the receptor active site.Synthesis and testing of isomers with the hydroxyl group at different positions.
Stereochemistry at C4 Often critical for enantioselective recognition by biological receptors. pnas.orgSynthesis and testing of individual enantiomers.

Advanced Investigations into Ecological and Environmental Interactions

Long-chain unsaturated alcohols play diverse roles in ecological interactions, often acting as semiochemicals that mediate communication between organisms. slu.segerli.com this compound, given its structure, could potentially function as a pheromone, kairomone, or allomone in various insect species or other organisms. slu.segerli.com Advanced investigations are needed to explore these potential ecological roles. This would involve screening the compound for its effects on the behavior of a wide range of organisms, particularly insects.

Furthermore, understanding the environmental fate and biodegradability of this compound is crucial for assessing its potential impact if used in large-scale applications. Studies have shown that many long-chain alcohols are readily biodegradable. europa.eu Research should be conducted to determine the biodegradation pathways and rates of this compound in different environmental compartments, such as soil and water. This information is vital for ensuring its environmental safety.

Exploration of Non-Medical Industrial and Material Science Applications

Beyond potential biological applications, the unique chemical structure of this compound suggests it could be a valuable building block in the chemical industry and material science. Unsaturated alcohols are versatile precursors for the synthesis of a wide range of other chemicals. taylorandfrancis.comresearchgate.net

Potential non-medical applications could include its use as a specialty monomer in polymer synthesis, where the double bond and hydroxyl group could be functionalized to create polymers with novel properties. It could also find use in the formulation of lubricants, plasticizers, and surfactants, where its long carbon chain and branching could impart desirable physical properties. google.comgoogle.com The fragrance and flavor industry might also be an area of interest, as structurally related compounds are known for their distinct odors. Further research into the physical and chemical properties of this compound will be necessary to fully explore these potential industrial applications.

Potential Application Area Relevant Properties of this compound Research and Development Focus
Polymer Chemistry Presence of a polymerizable double bond and a reactive hydroxyl group.Investigation as a monomer or co-monomer for the synthesis of specialty polymers.
Lubricants and Plasticizers Long, branched hydrocarbon chain could influence viscosity and flexibility. google.comgoogle.comEvaluation of its performance as an additive in lubricant and plastic formulations.
Surfactants and Emulsifiers Amphiphilic nature due to the polar hydroxyl group and nonpolar hydrocarbon tail. taylorandfrancis.comresearchgate.netSynthesis of derivatives and evaluation of their surfactant properties.
Fragrance and Flavor Industry Volatility and potential for specific odor characteristics.Olfactory evaluation and potential use as a fragrance ingredient.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.